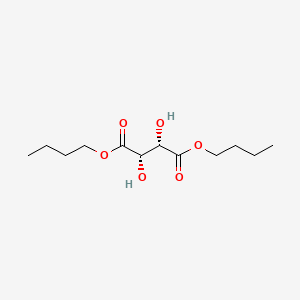

Dibutyl D-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQQSKDZQTOQG-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426326 | |

| Record name | Dibutyl D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62563-15-9 | |

| Record name | Dibutyl D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dibutyl D-tartrate synthesis and purification protocol

An In-depth Technical Guide to the Synthesis and Purification of Dibutyl D-tartrate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and offers field-proven insights into optimizing the production of this critical chiral auxiliary.

Introduction: The Strategic Importance of this compound

This compound is a versatile chiral compound that serves as an essential building block and chiral auxiliary in asymmetric synthesis.[1][2] Its primary value lies in its ability to facilitate the creation of enantiomerically pure compounds, a non-negotiable requirement in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity and safety profile.[3][4][5] Typically appearing as a colorless to pale yellow, viscous liquid, it is soluble in common organic solvents and is prized for its role in enhancing stereoselectivity in a variety of chemical reactions.[1][6] This guide details a robust and reproducible protocol for its synthesis via Fischer-Speier esterification, followed by a rigorous purification procedure to achieve high-purity material suitable for demanding applications.

The Core of Synthesis: Fischer-Speier Esterification

The synthesis of this compound is fundamentally a Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid (D-tartaric acid) and an alcohol (n-butanol).[7][8]

The Reaction Mechanism: An Expert's View

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several equilibrium steps, and controlling these steps is key to achieving a high yield.[9]

-

Catalyst-Driven Activation: The reaction is initiated by the protonation of a carbonyl oxygen on the D-tartaric acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][10]

-

Nucleophilic Attack: A molecule of n-butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A series of proton transfers occurs, effectively converting one of the hydroxyl groups into a good leaving group (water).[7][9]

-

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, now as an ester.

-

Deprotonation: The final step is the deprotonation of the carbonyl, regenerating the acid catalyst and yielding the monoester. The process is then repeated for the second carboxylic acid group to form the diester, this compound.

The entire process is reversible. To drive the reaction to completion, Le Chatelier's principle is leveraged by either using a large excess of the alcohol reactant (n-butanol) or by actively removing the water byproduct as it forms, typically with a Dean-Stark apparatus.[9][10][11]

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Detailed Experimental Protocol: Synthesis

This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents: D-tartaric acid, n-butanol (reagent grade or higher), concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), sodium bicarbonate (NaHCO₃) solution (saturated), brine, anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, Dean-Stark trap (optional but recommended), heating mantle with magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine D-tartaric acid (1.0 eq), n-butanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Heating and Reflux: Assemble the reflux condenser (and Dean-Stark trap if used) onto the flask. Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The causality here is to provide sufficient activation energy for the reaction to proceed at a reasonable rate while preventing the loss of volatile reagents.

-

Monitoring the Reaction: Allow the reaction to proceed for 4-6 hours. If using a Dean-Stark trap, the reaction can be monitored by the amount of water collected. Completion can also be assessed using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: This will generate CO₂ gas; perform this step slowly to avoid excessive foaming.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x volumes). The purpose of the extraction is to selectively move the desired organic ester product from the aqueous phase to the organic phase, leaving behind inorganic salts.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as an oily residue.

Caption: A step-by-step workflow for the synthesis of this compound.

Purification Protocol: Achieving High Purity via Vacuum Distillation

For most applications, especially in pharmaceutical development, the crude product requires rigorous purification. The high boiling point of this compound necessitates vacuum distillation to prevent thermal decomposition that would occur at atmospheric pressure.[12]

Step-by-Step Purification Procedure

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Distillation: Transfer the crude oil to the distillation flask. Begin heating the flask gently in an oil bath while gradually reducing the pressure.

-

Fraction Collection: Collect the distillate fraction that corresponds to the boiling point of this compound under the achieved vacuum. The boiling point is approximately 159-160°C at 1 mmHg, though this will vary with pressure.[1] Discard any initial lower-boiling fractions (forerun) and stop distillation before higher-boiling impurities begin to distill.

-

Final Product: The collected fraction should be the pure this compound, a clear and colorless to pale yellow liquid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of Dibutyl D-tartrate

Foreword: The Significance of Stereochemistry in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. It is this fundamental principle that drives the demand for enantiomerically pure compounds in drug development. Dibutyl D-tartrate, a diester of D-tartaric acid and butanol, serves as a critical chiral auxiliary and building block in asymmetric synthesis, enabling the selective production of desired enantiomers.[1][2] A thorough understanding of its physicochemical properties is therefore not merely an academic exercise, but a prerequisite for its effective application in the synthesis of next-generation therapeutics. This guide provides a comprehensive exploration of these properties, the methodologies for their determination, and the scientific rationale underpinning these choices.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a chiral molecule whose properties are intrinsically linked to its specific stereoconfiguration.

-

Synonyms: (-)-Dibutyl-D-Tartrate, D-(-)-Tartaric acid dibutyl ester

The structure consists of a four-carbon succinate backbone with hydroxyl groups at the C2 and C3 positions, both in the 'S' configuration. The two carboxylic acid groups are esterified with n-butanol. This structure, with its combination of ester and hydroxyl functional groups, dictates its chemical reactivity and physical behavior.[4]

Synthesis and Purification: A Commitment to Purity

The physicochemical data of a compound are only meaningful if the sample is of high purity. The most common route to this compound is through the Fischer esterification of D-tartaric acid with n-butanol, catalyzed by a strong acid.[5][6] Understanding this synthesis is crucial for anticipating potential impurities.

Synthesis Workflow: Fischer Esterification

The esterification is an equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol (n-butanol) and by removing the water that is formed during the reaction.[7]

Sources

- 1. westlab.com [westlab.com]

- 2. (-)-DIBUTYL-D-TARTRATE(62563-15-9) 1H NMR spectrum [chemicalbook.com]

- 3. purdue.edu [purdue.edu]

- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ache.org.rs [ache.org.rs]

- 7. people.chem.umass.edu [people.chem.umass.edu]

1H NMR and 13C NMR spectral data of Dibutyl D-tartrate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dibutyl D-tartrate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, the diester of D-tartaric acid and n-butanol, is a chiral compound of significant interest in synthetic and analytical chemistry.[1][2] Its C₂ symmetric structure and chiral nature make it a valuable chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure pharmaceuticals and fine chemicals.[3] Furthermore, its properties as a biodegradable plasticizer and a chiral selector in chromatography highlight its versatility.[2]

For researchers, drug development professionals, and scientists, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules like this compound.[4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles. We will dissect the spectral data, explain the causality behind the observed chemical shifts and coupling patterns, and provide a field-proven protocol for acquiring high-fidelity NMR data.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following IUPAC-standard numbering scheme for this compound, (2S,3S)-dibutyl 2,3-dihydroxybutanedioate, will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Due to the molecule's C₂ symmetry, the two butyl ester groups are chemically equivalent. Therefore, C1' is equivalent to C1'', C2' to C2'', and so on. Similarly, the two methine groups (C2-H and C3-H) and their attached hydroxyl groups are equivalent.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides detailed information about the number of different proton environments and their connectivity. For this compound, we expect to see distinct signals corresponding to the methine protons of the tartrate backbone, the hydroxyl protons, and the four inequivalent methylene and methyl groups of the butyl chains.

Signal Assignment and Interpretation

The analysis of the ¹H NMR spectrum is based on chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).

-

Methine Protons (H2, H3): These protons are attached to carbons bearing electronegative hydroxyl and ester groups, causing them to be significantly deshielded and appear downfield. Due to the molecule's symmetry, H2 and H3 are chemically equivalent and appear as a single signal. This signal is split by the adjacent hydroxyl proton (if exchange is slow) and potentially by long-range coupling, though typically it appears as a singlet or a doublet depending on solvent and concentration. In many reported spectra, it appears as a singlet around 4.54 ppm.[5]

-

Hydroxyl Protons (OH on C2, C3): The chemical shift of hydroxyl protons is highly variable as it depends on concentration, temperature, and solvent due to hydrogen bonding.[6] These signals often appear as broad singlets and may exchange with deuterium if D₂O is present. A signal around 3.50-3.65 ppm is often attributed to these protons.[5]

-

Methylene Protons (H1'): These protons are on the carbon adjacent to the ester oxygen (O-CH₂). This proximity to an electronegative atom causes a strong deshielding effect, shifting the signal downfield to approximately 4.25-4.27 ppm.[5] The signal appears as a triplet, as it is split by the two adjacent protons on C2'.

-

Methylene Protons (H2'): These protons are further from the ester group and are consequently less deshielded, appearing upfield relative to H1' (around 1.67 ppm).[5] This signal is expected to be a multiplet (specifically a quintet or sextet) due to coupling with the protons on both C1' and C3'.

-

Methylene Protons (H3'): Appearing further upfield around 1.41 ppm, these protons are adjacent to the terminal methyl group and the C2' methylene group.[5] They appear as a multiplet (sextet) due to coupling with these neighbors.

-

Methyl Protons (H4'): These terminal methyl protons are the most shielded in the molecule, giving rise to a signal at the furthest upfield position, typically around 0.94 ppm.[5] The signal is a triplet due to coupling with the two adjacent methylene protons on C3'.

Summary of ¹H NMR Data

The following table summarizes the experimental ¹H NMR spectral data for this compound, recorded in CDCl₃.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4' / H4'' (CH₃) | 0.94 | Triplet (t) | ~6.7 |

| H3' / H3'' (CH₂) | 1.41 | Sextet | ~6.7 |

| H2' / H2'' (CH₂) | 1.67 | Quintet | ~6.7 |

| OH (C2, C3) | 3.50 - 3.65 | Doublet (d) | - |

| H1' / H1'' (O-CH₂) | 4.26 | Multiplet (m) | - |

| H2 / H3 (CH-OH) | 4.54 | Singlet (s) | - |

Data sourced from ChemicalBook, measured in CDCl₃ at 399.65 MHz.[5] Note: Multiplicities and coupling constants can vary slightly based on instrument resolution and solvent.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the C₂ symmetry of this compound, we anticipate six distinct signals, one for each pair of equivalent carbons.

Signal Assignment and Interpretation

The chemical shift of a carbon nucleus is primarily influenced by the electronegativity of the atoms attached to it.

-

Carbonyl Carbons (C1, C4): The carbonyl carbons of the ester groups are the most deshielded due to the double bond to one oxygen and a single bond to another. They appear furthest downfield, typically in the range of 170-175 ppm.[7]

-

Methine Carbons (C2, C3): These carbons are attached to both a hydroxyl group and the ester carbonyl group. The electronegative oxygen atom causes a significant downfield shift, placing their signal in the 70-75 ppm range.[8]

-

Methylene Carbon (C1'): This carbon is directly bonded to the ester oxygen, resulting in a chemical shift around 65-68 ppm.[9]

-

Methylene Carbon (C2'): Being one carbon removed from the ester oxygen, C2' is more shielded than C1' and its signal appears further upfield, typically around 30-32 ppm.[7]

-

Methylene Carbon (C3'): This carbon is even further from the electron-withdrawing ester group, resulting in a signal in the 18-20 ppm range.[7]

-

Methyl Carbon (C4'): The terminal methyl carbon is the most shielded aliphatic carbon, appearing furthest upfield at approximately 13-14 ppm.[7]

Summary of Predicted ¹³C NMR Data

The following table provides predicted chemical shifts for this compound based on standard functional group ranges.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C4' / C4'' (CH₃) | 13 - 14 |

| C3' / C3'' (CH₂) | 18 - 20 |

| C2' / C2'' (CH₂) | 30 - 32 |

| C1' / C1'' (O-CH₂) | 65 - 68 |

| C2 / C3 (CH-OH) | 71 - 73 |

| C1 / C4 (C=O) | 171 - 173 |

Note: These are predicted values based on established chemical shift ranges.[7][8][9] Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for High-Resolution NMR Spectroscopy

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR spectra. The following workflow is a self-validating system designed for the analysis of small molecules like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh the sample. For a standard 5 mm NMR tube, 10-25 mg is sufficient for ¹H NMR, while ¹³C NMR requires a more concentrated sample of 50-100 mg due to the low natural abundance of the ¹³C isotope.[10][11]

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a non-polar ester and CDCl₃ is a relatively non-polar solvent that will not exchange protons with the analyte's hydroxyl groups.[10] The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.[11]

-

Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[12][13]

-

Filtration: To ensure optimal spectral quality (sharp lines), it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][14] Cotton wool should be avoided as solvents can leach impurities from it.[11]

-

-

Data Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal from the solvent.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad and distorted spectral lines.[10]

-

¹H Spectrum Acquisition: A standard single-pulse experiment is usually sufficient. A small number of scans (e.g., 8-16) are typically adequate for a sample of this concentration.

-

¹³C Spectrum Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30) is used. Due to the low sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are necessary.[10]

-

-

Data Processing:

-

Fourier Transform & Phasing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum must then be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).

-

Referencing: The chemical shift axis must be calibrated. This is typically done by setting the residual solvent peak to its known chemical shift value (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[15]

-

Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments. For both spectra, identify the peak positions (chemical shifts) and multiplicities for final interpretation.

-

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. (2023). Sample Preparation. [Link]

-

Wikipedia. Dibutyl tartrate. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]

- 2. Dibutyl tartrate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. (-)-DIBUTYL-D-TARTRATE(62563-15-9) 1H NMR [m.chemicalbook.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. organomation.com [organomation.com]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. scs.illinois.edu [scs.illinois.edu]

Infrared (IR) spectroscopy of Dibutyl D-tartrate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Dibutyl D-Tartrate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for material characterization, quality control, and process monitoring.

Introduction: The Molecular Landscape of this compound

This compound (C₁₂H₂₂O₆) is the diester of D-tartaric acid and n-butanol.[1][2] Its molecular structure is characterized by the presence of two ester functional groups, two secondary hydroxyl groups, and a backbone of sp³ hybridized carbon atoms. This combination of functional groups, particularly the proximate hydroxyl and ester moieties, gives rise to a distinctive infrared spectrum that is sensitive to molecular conformation and intermolecular interactions. A thorough understanding of its IR spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments.

The Causality of Experimental Design: Acquiring a High-Fidelity IR Spectrum

The selection of an appropriate sampling technique is paramount for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature. While traditional transmission methods using salt plates (e.g., NaCl, KBr) are feasible, Attenuated Total Reflectance (ATR) FTIR spectroscopy is often the preferred method for its simplicity, reproducibility, and minimal sample preparation.[3][4]

Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR spectroscopy allows for the direct analysis of liquid samples with minimal preparation.[4] The technique relies on the principle of total internal reflection, where an infrared beam is guided through a crystal with a high refractive index. The beam creates an evanescent wave that extends a short distance beyond the crystal surface and into the sample, which is in direct contact with the crystal. This interaction allows for the absorption of IR radiation by the sample at specific frequencies, providing a detailed molecular fingerprint.

The choice of ATR is underpinned by several key advantages for analyzing this compound:

-

Minimal Sample Preparation: Only a small drop of the liquid is needed, placed directly onto the ATR crystal.[5]

-

Reproducibility: The path length of the IR beam is constant and determined by the properties of the evanescent wave, leading to highly reproducible spectra.

-

Ease of Cleaning: The crystal surface can be easily cleaned between measurements, preventing cross-contamination.[3]

Step-by-Step Experimental Protocol for ATR-FTIR Analysis

The following protocol outlines a self-validating system for the reliable acquisition of the IR spectrum of this compound.

-

Instrument Preparation and Background Collection:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Select the appropriate ATR accessory. A diamond ATR crystal is a robust and versatile choice for this application.

-

Before introducing the sample, collect a background spectrum. This involves scanning with a clean, empty ATR crystal to account for atmospheric and instrumental contributions (e.g., CO₂, water vapor).[5] This step is critical for obtaining a clean sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a typical mid-IR range of 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis. This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol), followed by a dry cloth.

-

Decoding the Spectrum: A Guided Interpretation

The infrared spectrum of this compound is rich with information, revealing the presence of its key functional groups. The following sections detail the interpretation of the major absorption bands, with reference to the established spectral features of esters and alcohols.

The O-H Stretching Region (3600 - 3200 cm⁻¹)

A prominent feature in the spectrum of this compound is a broad absorption band in the 3600 - 3200 cm⁻¹ region. This band is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding.[6][7] The hydrogen of the hydroxyl group can form a hydrogen bond with the oxygen of a carbonyl group or another hydroxyl group on an adjacent molecule. This interaction weakens the O-H bond, causing the absorption to shift to a lower wavenumber and broaden significantly.

The C-H Stretching Region (3000 - 2850 cm⁻¹)

Strong, sharp absorption bands are observed in the 3000 - 2850 cm⁻¹ range. These are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl chains and the tartrate backbone.[8] Specifically, absorptions in this region are characteristic of sp³ C-H bonds.

The Carbonyl (C=O) Stretching Region (1750 - 1730 cm⁻¹)

The most intense absorption in the spectrum of this compound typically appears in the 1750 - 1730 cm⁻¹ region. This sharp, strong peak is unequivocally assigned to the C=O stretching vibration of the ester functional groups.[8] For saturated aliphatic esters, this peak is expected around 1735 cm⁻¹. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygens can lead to a slight broadening or a shift to a lower wavenumber of this peak.

The Fingerprint Region (1500 - 600 cm⁻¹)

The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole. While individual peak assignments can be challenging, several key features can be identified:

-

C-O Stretching: Strong, broad absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester and alcohol groups.[6] Esters typically show two distinct C-O stretching bands.

-

C-H Bending: Absorptions corresponding to the bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups in the butyl chains are also found in this region.

Summary of Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics |

| 3600 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3000 - 2850 | C-H (Alkane) | Stretching | Strong, Sharp |

| 1750 - 1730 | C=O (Ester) | Stretching | Very Strong, Sharp |

| 1300 - 1000 | C-O (Ester, Alcohol) | Stretching | Strong, Broad |

Purity Assessment via IR Spectroscopy

Infrared spectroscopy can be a rapid and effective tool for assessing the purity of a this compound sample. The presence of common impurities can be detected by the appearance of characteristic absorption bands that are absent in the spectrum of the pure compound.

-

Residual Butanol: The presence of unreacted butanol would be indicated by a more pronounced and potentially sharper O-H stretching band around 3300 cm⁻¹ and characteristic C-O stretching absorptions.

-

Unreacted Tartaric Acid: If the starting material, tartaric acid, is present, the spectrum will exhibit the very broad O-H stretching absorption of a carboxylic acid (3300 - 2500 cm⁻¹) and a C=O stretch at a lower wavenumber (around 1710 cm⁻¹) than the ester.[7]

Visualizing the Workflow and Molecular Structure

To further clarify the experimental and interpretative process, the following diagrams are provided.

Caption: Workflow for the ATR-FTIR analysis of this compound.

Caption: Chemical structure of this compound.

Conclusion

The infrared spectrum of this compound is a powerful analytical tool that provides a wealth of information about its molecular structure and purity. By employing a robust experimental technique such as ATR-FTIR and a systematic approach to spectral interpretation, researchers can confidently identify and characterize this important chemical compound. The key spectral features—the broad O-H stretch, the sharp and intense C=O stretch, and the complex fingerprint of C-O and C-H vibrations—together form a unique spectroscopic signature that is indispensable for quality control and research applications in the pharmaceutical and chemical industries.

References

-

Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Physical Chemistry Chemical Physics. [Link]

-

Dibutyl tartrate. NIST Chemistry WebBook. [Link]

-

Dibutyl tartrate. NIST Chemistry WebBook. [Link]

-

Infrared Spectroscopy. University of Colorado Boulder. [Link]

-

IR Spectroscopy of Esters. Millersville University. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

-

Decanedioic acid, dibutyl ester. NIST Chemistry WebBook. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

Sources

- 1. Dibutyl tartrate [webbook.nist.gov]

- 2. Dibutyl tartrate [webbook.nist.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. mt.com [mt.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mechanism of Dibutyl D-Tartrate as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, serving as transient stereogenic units that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2] Among the pantheon of these molecules, esters of tartaric acid have proven to be exceptionally versatile and reliable. This guide provides an in-depth exploration of the mechanism of action of Dibutyl D-tartrate (DBT), a prominent member of this class. While its analogues, Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT), are more frequently cited in seminal literature, the underlying mechanistic principles are conserved. We will dissect the function of DBT primarily through its most celebrated application: the Sharpless-Katsuki Asymmetric Epoxidation.

Part 1: The Core Machinery - Assembling the Chiral Catalyst

The efficacy of this compound as a chiral auxiliary is most profoundly realized when it is not used in a stoichiometric substrate-bound fashion, but rather as a chiral ligand in a catalytic system. The quintessential example is the titanium-catalyzed asymmetric epoxidation of allylic alcohols.[3][4] The reaction's success hinges on the in situ formation of a well-defined, C2-symmetric chiral catalyst.

The process begins with the mixing of titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and an enantiomerically pure dialkyl tartrate, such as this compound. A rapid ligand exchange occurs where two of the isopropoxide groups on the titanium center are displaced by the two hydroxyl groups of the bidentate tartrate ligand.[5] Early mechanistic investigations, supported by extensive DFT studies, have established that this monomeric species is thermodynamically driven to dimerize, forming a more stable and highly organized pentacoordinate titanium complex.[6][7] This dimeric structure, [Ti₂(D-DBT)₂(Oi-Pr)₄], is the resting state of the catalyst and is crucial for establishing the rigid chiral environment necessary for high enantioselectivity.

The causality for this dimerization is rooted in titanium's preference for a higher coordination state (penta- or hexa-coordinate over tetra-coordinate), which is satisfied by the bridging isopropoxide ligands in the dimer.[6] This creates a robust, C₂-symmetric scaffold that serves as the foundation for the asymmetric transformation.

Caption: Assembly of the dimeric titanium-tartrate catalyst precursor.

Part 2: The Mechanism of Chiral Induction - A Chelation-Controlled Transition State

With the catalyst formed, the catalytic cycle begins. The substrate, a prochiral allylic alcohol, and the oxidant, tert-butyl hydroperoxide (TBHP), are introduced. Further ligand exchange occurs where one isopropoxide and one of the weakly coordinating ester carbonyls on each titanium center are displaced by the allylic alcohol and TBHP, respectively.[8][9] This forms the "loaded" catalyst, a hexacoordinate titanium complex poised for oxygen transfer.[6]

The key to the asymmetric induction lies in the highly ordered transition state, a concept best explained by the chelation control model .[10][11][12][13] The titanium atom acts as a molecular anchor, coordinating simultaneously to:

-

The This compound ligand, which establishes the overarching chiral environment.

-

The hydroxyl group of the allylic alcohol substrate, positioning it precisely.

-

The tert-butyl hydroperoxide oxidant, activating it for oxygen delivery.

This rigid assembly orients the allylic alcohol's double bond in a specific fashion relative to the coordinated peroxide. The bulky butyl ester groups of the D-DBT ligand extend into the space around the titanium center, effectively blocking one face of the alkene.[14] Consequently, the peroxide is forced to deliver its oxygen atom to the less sterically hindered face of the double bond, resulting in the formation of one enantiomer of the epoxy alcohol in high excess.

The choice of tartrate enantiomer dictates the stereochemical outcome. A simple and reliable mnemonic predicts the product:

-

Using D-(-)-Dibutyl Tartrate (or DET/DIPT) delivers the oxygen to the "bottom" face of the allylic alcohol when drawn in a standardized orientation (hydroxyl group at the bottom right).

-

Using L-(+)-Dibutyl Tartrate delivers the oxygen to the "top" face.

Caption: Chelation control model for the Sharpless Asymmetric Epoxidation.

Part 3: The Complete Catalytic Cycle and Experimental Protocol

The entire process is a catalytic cycle where the titanium-tartrate complex is regenerated after the product, the 2,3-epoxy alcohol, is released. The turnover-limiting step is typically the product release, which frees the catalytic site to accept new substrate and oxidant molecules.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Sharpless Epoxidation [organic-chemistry.org]

- 4. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. Assymetric Induction [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.uvic.ca [web.uvic.ca]

- 12. scribd.com [scribd.com]

- 13. public.websites.umich.edu [public.websites.umich.edu]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Dibutyl D-tartrate in Common Organic Solvents

Introduction

Dibutyl D-tartrate, a chiral ester of D-tartaric acid, is a compound of significant interest in the pharmaceutical and fine chemical industries. Its utility as a chiral auxiliary in asymmetric synthesis is pivotal for producing enantiomerically pure compounds, a critical aspect in the development of modern therapeutics where specific stereoisomers dictate pharmacological activity.[1] Furthermore, its applications extend to being a plasticizer and a flavoring agent.[2][3] The efficacy of this compound in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound. In light of the limited publicly available quantitative solubility data, this document emphasizes a predictive approach utilizing Hansen Solubility Parameters (HSPs) and furnishes a detailed experimental protocol for the accurate determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₆ | , |

| Molar Mass | 262.3 g/mol | , |

| Appearance | Clear, colorless to yellowish viscous liquid/oil | , |

| Melting Point | 20-22 °C | |

| Boiling Point | 182 °C (at 11 mmHg) | |

| Density | ~1.09 - 1.121 g/cm³ | , |

| Water Solubility | 4.827 g/L (temperature not specified) |

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. The key factors influencing these interactions are polarity and hydrogen bonding.

-

Polarity and Dipole-Dipole Interactions : Polar molecules possess an uneven distribution of electron density, leading to partial positive and negative charges. These molecules tend to dissolve in polar solvents that can engage in dipole-dipole interactions.[4]

-

Hydrogen Bonding : This is a potent form of dipole-dipole interaction occurring when hydrogen is bonded to a highly electronegative atom like oxygen.[2] this compound, with its hydroxyl (-OH) and ester (C=O) groups, can act as a hydrogen bond acceptor and donor. Solvents capable of hydrogen bonding are therefore likely to be effective at dissolving it.[2][4]

Hansen Solubility Parameters (HSPs): A Quantitative Approach

To move beyond qualitative descriptions, Hansen Solubility Parameters provide a more quantitative method for predicting solubility. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion) : Energy from London dispersion forces.

-

δP (Polar) : Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space". The principle remains that substances with similar HSPs are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their compatibility. A smaller Ra value indicates a higher likelihood of solubility.

Predicting the Solubility of this compound

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |

| This compound (Estimated) | 16.5 | 6.0 | 10.0 | - |

| Polar Protic Solvents | ||||

| Methanol | 14.9 | 12.3 | 22.3 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Good |

| Polar Aprotic Solvents | ||||

| Acetone | 15.5 | 10.4 | 7.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Excellent |

| Chlorinated Solvents | ||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | Good |

| Aromatic Hydrocarbons | ||||

| Toluene | 18.0 | 1.4 | 2.0 | Poor |

| Aliphatic Hydrocarbons | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | Very Poor |

Disclaimer: The HSPs for this compound are estimates and the predicted solubility is for illustrative purposes. Experimental verification is essential.

Available Solubility Data

Publicly available quantitative solubility data for this compound in organic solvents is sparse. The following qualitative data has been reported:

| Solvent | Reported Solubility | Source(s) |

| Chloroform | Slightly Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Ethanol | Soluble | |

| Ether | Soluble |

The term "slightly soluble" is ambiguous and highlights the need for precise experimental determination. The predictions from the HSP model align with the general observation of solubility in polar organic solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] It is crucial to follow good laboratory practice to ensure the accuracy and reproducibility of the results.[7][8]

Step-by-Step Protocol

-

Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation : After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter compatible with the solvent. This step must be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Quantification : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation : From the determined concentration and the dilution factor, calculate the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Factors Affecting Solubility

Temperature

The solubility of solids in liquids is generally temperature-dependent. For most solids, solubility increases with increasing temperature because the dissolution process is endothermic (requires energy to break the crystal lattice).[9] Therefore, when reporting solubility data, it is imperative to specify the temperature at which the measurement was conducted. For applications requiring high concentrations of this compound, conducting processes at elevated temperatures may be advantageous.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents is not extensively documented in public literature, a combination of theoretical prediction and experimental verification provides a robust framework for its characterization. The Hansen Solubility Parameter model suggests good solubility in polar aprotic and chlorinated solvents, which is in general agreement with available qualitative data. For precise and reliable data, the shake-flask method is the recommended experimental approach. Understanding the solubility of this compound is a critical step in optimizing its use in asymmetric synthesis, formulation, and other chemical processes, thereby enabling more efficient and effective development of pharmaceuticals and fine chemicals.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

A Technical Guide to the Thermal Stability and Decomposition of Dibutyl D-Tartrate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chiral compounds is paramount. Dibutyl D-tartrate, a key chiral auxiliary and building block in asymmetric synthesis, is no exception.[1] Its utility in producing enantiomerically pure pharmaceuticals and fine chemicals necessitates a thorough characterization of its behavior under various processing conditions, particularly thermal stress.[1] This guide provides an in-depth analysis of the thermal stability and decomposition of this compound, offering both theoretical frameworks and practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₆ | [1][2] |

| Molecular Weight | 262.30 g/mol | [1][3] |

| Appearance | Clear, colorless to yellowish viscous liquid/oil | [1][2] |

| Melting Point | 20-22 °C | [2] |

| Boiling Point | 182 °C at 11 mmHg; 320 °C (estimated) | [2][4] |

| Flash Point | 167 °C | [2] |

| Density | 1.09 - 1.121 g/cm³ | [1][4] |

| Refractive Index | 1.446 - 1.448 (at 20°C) | [1][2] |

| Water Solubility | 4.827 g/L (temperature not specified) | [2] |

These properties indicate that this compound is a relatively high-boiling point liquid with a moderate flash point. While considered thermally stable under normal conditions, the potential for decomposition at elevated temperatures during synthesis, purification, or formulation warrants a detailed investigation.

Assessing Thermal Stability: Key Methodologies

The thermal stability of a compound is not a single data point but rather a profile of its behavior as a function of temperature. Two primary techniques are indispensable for this characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass of the sample as a function of temperature. The resulting curve, known as a thermogram, will show a stable baseline at lower temperatures followed by a sharp decrease in mass as the compound decomposes. The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting, boiling, some decompositions) will appear as downward peaks, while exothermic events (e.g., crystallization, some decompositions) will appear as upward peaks.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Thermal Behavior and Decomposition Pathways

Upon heating, the DSC thermogram would likely show an endothermic peak corresponding to the boiling of the compound, followed by one or more exothermic or endothermic peaks at higher temperatures indicating decomposition. The TGA thermogram would show significant mass loss coinciding with the decomposition events observed in the DSC.

The decomposition of esters can proceed through several pathways, often initiated by the cleavage of the ester linkage. For this compound, potential decomposition mechanisms include:

-

Elimination Reaction: This is a common pathway for esters with beta-hydrogens on the alkyl chain. It involves a cyclic transition state, leading to the formation of an alkene (1-butene), a carboxylic acid (tartaric acid), and subsequently, the decomposition products of tartaric acid.

-

Decarboxylation: At higher temperatures, the tartaric acid moiety can undergo decarboxylation to produce pyruvic acid, which can further decompose.

-

Radical Chain Reactions: At very high temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of a complex mixture of smaller radical species and subsequent recombination products.

Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

To elucidate the actual decomposition pathways, the volatile products of thermal degradation must be identified. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice for this purpose.

Experimental Protocol: Py-GC/MS of this compound

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere within the pyrolyzer, which is directly coupled to the GC inlet.

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Based on the proposed decomposition pathways and studies on similar compounds like dibutyl phthalate, the expected decomposition products of this compound could include:

-

1-Butene

-

1-Butanol

-

Butyraldehyde

-

Carbon dioxide

-

Carbon monoxide

-

Various smaller organic acids and esters

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Kinetic Analysis of Thermal Decomposition

For a more quantitative understanding of thermal stability, a kinetic analysis of the decomposition process can be performed using data from multiple TGA experiments conducted at different heating rates. Methods such as the Kissinger or Ozawa-Flynn-Wall iso-conversional methods can be employed to determine the activation energy (Ea) of the decomposition reaction.[5] A higher activation energy generally corresponds to greater thermal stability.

Kinetic Study Design:

-

Perform TGA scans of this compound at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

For each heating rate, determine the peak decomposition temperature (Tp) from the DTG curve.

-

Apply a kinetic model (e.g., Kissinger equation) to the data to calculate the activation energy.

A thorough kinetic analysis provides valuable data for predicting the shelf-life and stability of this compound under various temperature conditions.

Conclusion and Recommendations

While specific experimental data on the thermal decomposition of this compound is limited, a combination of its known physical properties, established thermal analysis techniques, and an understanding of the chemistry of ester decomposition allows for a robust assessment of its stability. For drug development professionals and researchers, it is crucial to conduct in-house thermal analysis (TGA and DSC) to establish a baseline for the specific grade and purity of this compound being used. Furthermore, for applications involving elevated temperatures, Py-GC/MS is strongly recommended to identify any potential degradants that could impact the quality, safety, and efficacy of the final product.

The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for undertaking a thorough investigation into the thermal stability and decomposition of this compound, ensuring its appropriate and safe use in research and development.

References

-

Wikipedia. Dibutyl tartrate. [Link]

-

Cheméo. Dibutyl tartrate (CAS 87-92-3). [Link]

-

ChemBK. DIBUTYL-D-TARTRATE(TECHNICAL). [Link]

-

PubChem. (+)-Dibutyl tartrate. [Link]

-

Mettler-Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

National Center for Biotechnology Information. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. [Link]

-

Journal of Chinese Mass Spectrometry Society. Study on Thermal Decomposition of Dibutyl Phthalate by Pyrolysis GC/MS. [Link]

-

TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]

-

Shimadzu. A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]

-

Asian Journal of Chemistry. Kinetics of Thermal Decomposition of Potassium Sodium Tartrate Tetrahydrate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Harnessing Dibutyl D-Tartrate in Sharpless Asymmetric Epoxidation for High Enantioselectivity

Introduction: The Sharpless Epoxidation and the Critical Role of the Chiral Ligand

The Sharpless-Katsuki Asymmetric Epoxidation stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2][3] This reaction's profound impact, recognized with the 2001 Nobel Prize in Chemistry for K. Barry Sharpless, stems from its ability to generate chiral building blocks that are pivotal in the synthesis of numerous pharmaceuticals, natural products, and other complex molecules.[2][4] The stereochemical outcome of the epoxidation is dictated by the chirality of a dialkyl tartrate ligand, which, in concert with a titanium(IV) isopropoxide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP), creates a chiral environment for the oxygen transfer.[1][5][6]

While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly employed ligands, the choice of the tartrate ester can significantly influence the reaction's efficiency and enantioselectivity.[7] Dibutyl D-tartrate (D-DBT), with its bulkier butyl groups, offers a valuable alternative that can enhance selectivity in certain applications. This guide provides a detailed exploration of the use of D-DBT in the Sharpless asymmetric epoxidation, from the underlying mechanistic principles to practical, field-tested protocols.

Mechanistic Insights: How this compound Governs Stereoselectivity

The exceptional enantioselectivity of the Sharpless epoxidation arises from the formation of a rigid, dimeric titanium-tartrate complex in the catalytic cycle.[2][8][9] This C2-symmetric catalyst assembles from the reaction of titanium(IV) isopropoxide with the chiral dialkyl tartrate.[10] The resulting complex then coordinates both the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant.[1][5]

The steric bulk of the tartrate's alkyl groups plays a crucial role in creating a well-defined chiral pocket around the active titanium center. This steric hindrance restricts the possible trajectories for the approach of the allylic alcohol's double bond to the coordinated peroxide, thereby favoring oxygen delivery to one specific face of the alkene.[11][12] The use of D-DBT, with its larger butyl groups compared to the ethyl or isopropyl groups of DET and DIPT, can further enhance this steric differentiation, leading to improved enantiomeric excess (ee) for certain substrates.

A widely used mnemonic helps predict the stereochemical outcome: when the allylic alcohol is oriented with the hydroxyl group in the bottom right corner of a plane containing the double bond, (+)-dialkyl tartrates (like D-DBT) direct epoxidation to the bottom face, while (-)-dialkyl tartrates direct it to the top face.[2][13]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Sharpless asymmetric epoxidation, highlighting the coordination of the reactants to the titanium-Dibutyl D-tartrate complex.

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Comparative Enantioselectivity Data

The choice of tartrate ligand can have a discernible impact on the enantiomeric excess of the resulting epoxy alcohol. The following table provides a comparative overview of expected enantioselectivities for the epoxidation of common allylic alcohols using different tartrate esters.

| Allylic Alcohol Substrate | Ligand | Typical Enantiomeric Excess (% ee) |

| Geraniol | (+)-DET | >90% |

| Geraniol | (+)-DIPT | >95% |

| Geraniol | (+)-DBT | Potentially >95%, substrate dependent |

| (E)-2-Hexen-1-ol | (+)-DET | ~95% |

| (E)-2-Hexen-1-ol | (+)-DIPT | >98% |

| (E)-2-Hexen-1-ol | (+)-DBT | Potentially >98%, substrate dependent |

| Cinnamyl alcohol | (+)-DET | >96% |

| Cinnamyl alcohol | (+)-DIPT | >98% |

| Cinnamyl alcohol | (+)-DBT | Potentially >98%, substrate dependent |

Note: The enantioselectivities presented are typical values and can be influenced by reaction conditions such as temperature, solvent, and the purity of reagents. Optimization may be required for specific substrates.

Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol using this compound

This protocol provides a step-by-step guide for the asymmetric epoxidation of geraniol as a representative allylic alcohol.

Materials:

-

Geraniol

-

Dibutyl D-(-)-tartrate (D-DBT)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., toluene or decane)

-

Powdered 3Å or 4Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

10% aqueous NaOH solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 3Å or 4Å molecular sieves.[2][14]

-

Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the suspension to -20 °C using a suitable cooling bath.

-

-

Catalyst Formation:

-

To the cooled suspension, add Dibutyl D-(-)-tartrate via syringe.

-

Slowly add titanium(IV) isopropoxide via syringe to the stirred mixture.

-

Stir the resulting mixture for 30 minutes at -20 °C to allow for the pre-formation of the chiral catalyst.[14]

-

-

Substrate Addition and Epoxidation:

-

Add geraniol to the reaction mixture via syringe.

-

Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene or decane dropwise over 10-15 minutes.[15] It is crucial to maintain the internal temperature below -15 °C during the addition.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Reaction Quench and Workup:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.[16] A biphasic mixture will form.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until the two phases become clear.[16] This step facilitates the removal of the tartrate ester.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[16]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude epoxy alcohol.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure chiral epoxy alcohol.

-

Workflow Visualization

The following diagram outlines the general experimental workflow for the Sharpless asymmetric epoxidation.

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Pro-Tips from the Bench: Troubleshooting and Optimization

-

Moisture Sensitivity: The titanium catalyst is extremely sensitive to water, which can lead to catalyst deactivation and low yields.[17] Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. The inclusion of activated molecular sieves is highly recommended.[2][14]

-

Low Enantioselectivity: If the enantiomeric excess is lower than expected, verify that the correct enantiomer of this compound is being used for the desired product stereoisomer.[14] Additionally, higher reaction temperatures can negatively impact enantioselectivity; maintaining a low temperature is critical.[14]

-

Substrate Reactivity: For less reactive allylic alcohols, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[14] Cautiously increasing the reaction temperature can also improve the rate, but this may come at the cost of reduced enantioselectivity.[14]

-

Workup Considerations: For epoxy alcohols that are sensitive to base-catalyzed ring-opening, alternative workup procedures that avoid strong bases may be required.

-

Oxidant Purity: The quality and concentration of the tert-butyl hydroperoxide solution are crucial for reproducible results. It is advisable to use a freshly prepared or titrated solution of anhydrous TBHP.

Conclusion

The use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation offers a valuable tool for synthetic chemists seeking to maximize enantioselectivity in the synthesis of chiral epoxy alcohols. By understanding the mechanistic principles that govern this powerful reaction and adhering to meticulous experimental protocols, researchers can effectively harness the benefits of D-DBT to access highly enantiopure building blocks for a wide range of applications in drug development and beyond.

References

Sources

- 1. Sharpless Epoxidation [organic-chemistry.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Why the Sharpless epoxidation is enantioselective! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 13. chemistnotes.com [chemistnotes.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application & Protocol Guide: Enantioselective Epoxidation of Allylic Alcohols Using Dibutyl D-Tartrate

Abstract

The stereocontrolled synthesis of chiral molecules is a cornerstone of modern drug development and chemical research. Among the most powerful tools for achieving this is the asymmetric epoxidation of allylic alcohols, a reaction famously developed by K. Barry Sharpless, for which he was a co-recipient of the Nobel Prize in Chemistry in 2001.[1] This application note provides a detailed protocol and the underlying scientific principles for the enantioselective epoxidation of prochiral allylic alcohols using a catalytic system composed of titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and the chiral ligand Dibutyl D-(-)-tartrate (D-DBT). We will delve into the mechanism of stereochemical induction, provide a robust, step-by-step experimental procedure, outline methods for product validation, and discuss common troubleshooting and optimization strategies. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to produce enantiomerically enriched 2,3-epoxyalcohols, which are versatile chiral building blocks for a multitude of complex bioactive molecules.[2][3]

Introduction: The Imperative of Chirality and the Power of Asymmetric Catalysis

Many pharmaceuticals and biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.

The Sharpless Asymmetric Epoxidation (SAE) provides an exceptionally reliable and predictable method for converting readily available allylic alcohols into chiral 2,3-epoxyalcohols with high enantiomeric excess (% ee).[1][2] The core of this transformation is a chiral catalyst formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate ester.[1][4] The specific enantiomer of the tartrate ester used—in this case, Dibutyl D-(-)-tartrate—directly dictates which face of the alkene is epoxidized, allowing for the rational synthesis of a targeted epoxide enantiomer.

Mechanism of Enantioselective Induction: The Role of the Titanium-Tartrate Complex

The predictability of the Sharpless epoxidation stems from a well-defined transition state assembly. The process begins with the rapid exchange of isopropoxide ligands on the titanium center with the chiral Dibutyl D-tartrate, the allylic alcohol substrate, and the tert-butyl hydroperoxide (TBHP) oxidant.[5][6]

Key Mechanistic Points:

-

Catalyst Formation: Titanium(IV) isopropoxide and this compound combine to form a dimeric titanium-tartrate complex.[2] This C₂-symmetric chiral environment is the foundation of the reaction's enantioselectivity.

-

Ligand Exchange: The allylic alcohol and TBHP displace the remaining isopropoxide ligands on the titanium centers, bringing the substrate and the oxidant into close proximity within the chiral scaffold.[6]

-

Directed Oxygen Transfer: The titanium center activates the TBHP, weakening the O-O bond.[2] The specific geometry of the titanium-Dibutyl D-tartrate complex then forces the allylic alcohol to orient in a specific way, exposing only one of its two prochiral faces to the activated peroxide. The oxygen atom is then delivered to this accessible face of the double bond, resulting in the formation of the epoxide with high stereoselectivity.[5]

A simplified representation of the catalytic cycle highlights the coordination of the reactants to the titanium center, which is rendered chiral by the D-DBT ligand.

Caption: Figure 1. Simplified workflow of the Sharpless Asymmetric Epoxidation.

Stereochemical Prediction Mnemonic

A powerful and reliable mnemonic exists for predicting the stereochemical outcome. When the allylic alcohol is drawn horizontally with the alcohol group in the bottom-right corner, the use of D-(-)-tartrate (like D-DBT) results in the delivery of the oxygen atom from the bottom (re) face , yielding the epoxide drawn with dashed bonds. Conversely, L-(+)-tartrate delivers oxygen from the top (si) face.

Detailed Experimental Protocol

This protocol is adapted for the epoxidation of a generic primary allylic alcohol on a 10 mmol scale.

Safety Precautions:

-

tert-Butyl hydroperoxide is a strong oxidizing agent and can decompose violently at elevated temperatures. Always use and store it according to safety guidelines.

-

Titanium(IV) isopropoxide is highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Dichloromethane is a volatile and hazardous solvent. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

-

Allylic Alcohol (e.g., (E)-2-Hexen-1-ol) (10.0 mmol, 1.00 g)

-

Dibutyl D-(-)-tartrate (D-DBT) (6.0 mol%, 0.60 mmol, 164 mg)

-